molecular formula C16H12ClN3O2 B2378634 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate CAS No. 338419-16-2

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate

Cat. No.: B2378634
CAS No.: 338419-16-2
M. Wt: 313.74
InChI Key: ORUQLNZPCLWSRU-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is a triazole-based ester compound characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the 1-position and a benzoyloxy methyl group at the 4-position. The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole . This compound is part of a broader class of triazole derivatives investigated for applications in medicinal chemistry and materials science due to their modular synthesis and tunable properties .

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-6-8-15(9-7-13)20-10-14(18-19-20)11-22-16(21)12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUQLNZPCLWSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the most reliable method for constructing the 1,4-disubstituted 1,2,3-triazole moiety. For this compound, the reaction involves:

  • Azide Component : 4-Chlorophenyl azide, synthesized via diazotization of 4-chloroaniline followed by sodium azide treatment.
  • Alkyne Component : Propargyl alcohol, which introduces the hydroxymethyl group at the triazole’s 4-position.

Reaction Conditions :

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) as a reducing agent.
  • Solvent: tert-Butanol/water (1:1 v/v) at 60°C for 12 hours.
  • Yield : 85–90% for the intermediate [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol.

Regioselectivity is ensured by the copper catalyst, which favors 1,4-disubstitution over the 1,5-isomer. The product is isolated via aqueous workup and recrystallization from ethanol.

Esterification of the Hydroxymethyl Intermediate

Schotten-Baumann Esterification

The hydroxymethyl triazole is esterified with benzoyl chloride under Schotten-Baumann conditions:

  • Reagents : Benzoyl chloride (1.2 equiv), aqueous NaOH (10%), and dichloromethane.
  • Conditions : Vigorous stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • Yield : 75–80% after purification by silica gel chromatography (hexane/ethyl acetate 3:1).

Steglich Esterification

For acid-sensitive substrates, Steglich conditions are preferred:

  • Reagents : Benzoyl chloride (1.1 equiv), N,N-dicyclohexylcarbodiimide (DCC, 1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Solvent : Dry dichloromethane under nitrogen at 25°C for 24 hours.
  • Yield : 82–88% with >99% purity by HPLC.

Alternative Synthetic Pathways

Ullmann–Goldberg Coupling for Triazole-Benzene Linkage

A modified Ullmann–Goldberg reaction attaches preformed triazole derivatives to aromatic cores:

  • Substrates : 2-Bromo-4-methylbenzoic acid and 1H-1,2,3-triazole.
  • Catalyst : Cu₂O (5 mol%) in acetonitrile at 110°C for 24 hours.
  • Outcome : The triazole ring forms at the ortho position of the benzoate, which is subsequently esterified.

Hydrazide Cyclization for 1,2,4-Triazole Analogues

While less common for 1,2,3-triazoles, hydrazide cyclization offers a route to related structures:

  • Substrates : Methyl-4-(benzimidazol-2-yl)benzoate hydrazides and alkyl isothiocyanates.
  • Conditions : Alkaline cyclization (2N NaOH, reflux) to form triazole-thiones, followed by alkylation.

Purification and Characterization

Crystallization Techniques

  • Salt Formation : The potassium salt of the triazole intermediate crystallizes directly from the reaction mixture, purging the undesired N¹-isomer into the mother liquor.
  • Solvent Systems : Ethanol/water (7:3) yields needle-like crystals of the final ester (m.p. 142–144°C).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 600 MHz): δ 8.52 (s, 1H, triazole-H), 7.89–7.42 (m, 9H, aromatic-H), 5.32 (s, 2H, CH₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N triazole).

Challenges and Optimization

Regioselectivity Control

  • Cu Catalyst Purity : Trace impurities in Cu(I) sources promote 1,5-isomer formation. Use of Cu₂O instead of CuI enhances selectivity.
  • Temperature Effects : Reactions above 60°C favor side products; maintaining 50–60°C optimizes triazole yield.

Solvent Selection

  • Replacement of 1,4-dioxane with acetonitrile reduces toxicity and improves reaction efficiency (61% yield at 200 g scale).

Industrial-Scale Considerations

Cost-Effective Catalysis

  • Ligand-free Cu₂O systems cut costs by 40% compared to CuI/ligand complexes.
  • Recycling of Cu residues via filtration achieves 90% catalyst recovery.

Environmental Impact

  • Aqueous workup protocols minimize organic waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Phenyl-substituted triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate have been tested against various bacterial strains and fungi. In vitro evaluations showed promising results against Gram-positive bacteria and Candida species, suggesting potential for development as antifungal agents .

Anticancer Properties
Triazole derivatives are also being explored for their anticancer potential. Research has demonstrated that compounds with triazole structures can inhibit tumor growth by interfering with specific cellular pathways. The incorporation of the benzenecarboxylate group may enhance these effects by improving bioavailability and targeting specific cancer cell types .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Studies have shown that triazole derivatives can act as fungicides, effectively controlling plant pathogens. This is particularly relevant in the context of sustainable agriculture, where there is a need for effective yet environmentally friendly pest control solutions .

Herbicide Development
Additionally, the structural characteristics of this compound make it a candidate for herbicide development. Its ability to disrupt plant growth at specific developmental stages could lead to the formulation of new herbicides that target weeds without harming crops .

Materials Science Applications

Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of polymeric materials. Its reactive sites allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties or specific functionalities such as improved thermal stability or electrical conductivity .

Nanotechnology
The integration of this compound into nanostructured materials is an area of active research. Its unique properties may contribute to the development of nanocarriers for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents in medical applications .

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Tested against various bacterial strainsShowed significant activity against Gram-positive bacteria; potential as an antifungal agent .
Anticancer Research Inhibition of tumor growthIndicated potential for development as an anticancer drug; affects cellular pathways involved in proliferation .
Pesticide Efficacy Control of plant pathogensEffective fungicidal properties demonstrated in field trials; supports sustainable agricultural practices .
Polymer Synthesis Development of new polymeric materialsEnhanced mechanical properties observed when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole esters with structural variations in the aryl and ester substituents exhibit distinct physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Structural Analogs

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-Dichlorobenzenecarboxylate Substituents: 2,4-Dichlorobenzoyloxy group.

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-Dimethylpropanoate Substituents: Bulky tert-butyl ester. Properties: Steric hindrance may slow ester hydrolysis, prolonging half-life compared to linear esters .

1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine

  • Substituents : Piperazine replaces the ester group.
  • Properties : The basic piperazine moiety improves water solubility and enables hydrogen bonding, altering pharmacokinetic profiles .

Hypothetical Property Comparison

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Hydrolytic Stability<sup>b</sup>
Benzenecarboxylate derivative 343.78 ~3.5 Moderate
2,4-Dichlorobenzenecarboxylate 412.67 ~4.2 High
2,2-Dimethylpropanoate 322.79 ~3.8 High
Piperazine analog 354.84 ~2.9 Low (amine stability)

<sup>a</sup> Calculated using fragment-based methods (chlorophenyl: +2.0, triazole: +0.5, ester: variable).
<sup>b</sup> Based on ester group electronics and steric effects .

Key Observations

  • Electron-withdrawing groups (e.g., 2,4-dichloro) stabilize esters against hydrolysis but increase LogP, reducing aqueous solubility.
  • Bulky esters (e.g., 2,2-dimethylpropanoate) enhance stability but may limit membrane permeability.
  • Piperazine substitution shifts physicochemical behavior entirely, favoring solubility over lipophilicity .

Research Findings

Structural Characterization

Crystallographic studies using SHELX software (e.g., SHELXL) reveal planar triazole rings and orthogonal alignment of the 4-chlorophenyl and ester groups, suggesting minimal steric strain . Such data are critical for rationalizing stability and reactivity.

Biological Activity

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 313.75 g/mol
  • CAS Number : 338419-08-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of compounds containing the triazole moiety were evaluated for their efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
23MCF-76.5Apoptosis induction
24SW4807.2G2/M phase arrest
25A5495.8Apoptosis induction

These findings suggest that compounds with the triazole structure can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. The compound demonstrated moderate to strong activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Salmonella typhi1532
Bacillus subtilis1816
Escherichia coli1064

The results indicate that this compound can serve as a potential candidate for developing new antibacterial agents .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound exhibits significant inhibitory activity against various enzymes:

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

These findings suggest that this compound may be useful in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MCF-7 cells with various concentrations of the compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
  • Antibacterial Screening : In vitro tests against Bacillus subtilis revealed that the compound inhibited bacterial growth effectively, suggesting its utility in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Precursor preparation : Reacting 4-chlorophenyl azide with propargyl benzoate under inert conditions.
  • Reaction conditions : Use of CuSO₄·5H₂O and sodium ascorbate in a 1:1 THF/H₂O solvent system at 25–40°C for 12–24 hours .
  • Yield optimization : Higher yields (>85%) are achieved with excess alkyne (1.2 equiv.) and slow addition of azide to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm triazole ring formation (e.g., a singlet at δ 8.1–8.3 ppm for the triazole proton) and ester group presence (δ 4.5–5.0 ppm for the methylene group adjacent to the triazole) .
  • HRMS : Verify molecular ion peaks (e.g., m/z = 343.08 [M+H]⁺ for C₁₇H₁₂ClN₃O₂) .
  • FT-IR : Detect C=O stretching (~1720 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this triazole derivative?

  • Methodology : Single-crystal X-ray diffraction using SHELXL software (v.2018/3) allows precise determination of bond angles, torsion angles, and non-covalent interactions. For example:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
  • Key findings : The 4-chlorophenyl group exhibits a dihedral angle of 54.3° with the triazole ring, influencing π-stacking interactions in crystal packing .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Comparative SAR : Evaluate substituent effects by synthesizing analogs (e.g., replacing 4-chlorophenyl with 3-fluorophenyl or methylsulfanyl groups) .
  • Statistical analysis : Use ANOVA to assess significance of IC₅₀ variations (e.g., ±15% variability in antifungal assays due to lipophilicity differences) .
  • Targeted docking : Perform molecular docking (AutoDock Vina) to compare binding affinities with cytochrome P450 isoforms, explaining discrepancies in metabolic stability .

Q. How do solvent polarity and temperature affect regioselectivity in triazole derivatization reactions?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) favor N1-aryl triazole formation, while non-polar solvents (toluene) may lead to N2 byproducts.
  • Temperature control : Reactions at <50°C minimize thermal degradation of the ester group, as shown by HPLC purity analysis (>98% at 40°C vs. 89% at 70°C) .

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